molecular formula C15H19N3O3 B4035436 bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-

Cat. No.: B4035436
M. Wt: 289.33 g/mol
InChI Key: XKOJXENWDLLGAY-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]- typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the carboxylic acid and imidazole groups. Reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by automated purification processes. The use of continuous flow reactors can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Uniqueness

Compared to similar compounds, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the imidazole group, in particular, enhances its potential for medicinal applications.

Properties

IUPAC Name

3-(3-imidazol-1-ylpropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-14(17-4-1-6-18-7-5-16-9-18)12-10-2-3-11(8-10)13(12)15(20)21/h2-3,5,7,9-13H,1,4,6,8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJXENWDLLGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCCCN3C=CN=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-
Reactant of Route 2
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bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-
Reactant of Route 3
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bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-
Reactant of Route 4
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bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-
Reactant of Route 5
bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-
Reactant of Route 6
Reactant of Route 6
bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[[3-(1H-imidazol-1-yl)propyl]amino]carbonyl]-

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